Monomethyl 3-methylglutarate
CAS No.:
Cat. No.: VC14414266
Molecular Formula: C7H11O4-
Molecular Weight: 159.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11O4- |
|---|---|
| Molecular Weight | 159.16 g/mol |
| IUPAC Name | 5-methoxy-3-methyl-5-oxopentanoate |
| Standard InChI | InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/p-1 |
| Standard InChI Key | BYBMHSADRRMVHY-UHFFFAOYSA-M |
| Canonical SMILES | CC(CC(=O)[O-])CC(=O)OC |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
Monomethyl 3-methylglutarate (CAS 63473-60-9; 27151-65-1) possesses a branched pentanedioic acid backbone with a methyl ester group at position 1 and a methyl substituent at position 3 . The (R)-enantiomer demonstrates specific optical activity with a refractive index , while its InChI string (InChI=1/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1) confirms the stereochemical arrangement . X-ray crystallography data from the HMDB database reveals a planar carboxyl group orientation facilitating hydrogen bonding interactions .
Physical Properties
The compound exhibits distinct phase behavior:
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 1.125 g/mL | |
| Boiling Point | 103–104°C at 0.4 mmHg | |
| Flash Point | >230°F (110°C) | |
| Vapor Pressure (25°C) | 0.000479 mmHg | |
| LogP (Octanol-Water) | 0.82 (calculated) |
These properties dictate its handling requirements, particularly its low vapor pressure suggesting limited volatility at standard conditions . The elevated flash point classifies it as combustible rather than flammable, informing storage protocols .
Synthetic Approaches and Optimization
Enantioselective Synthesis
Recent advancements in asymmetric catalysis have enabled stereocontrolled synthesis of the (R)-enantiomer. A 2025 study demonstrated a three-step sequence starting from dimethyl 3-methylglutarate :
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Enzymatic Resolution: Lipase-mediated kinetic resolution achieves >98% enantiomeric excess using vinyl acetate as acyl donor .
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Selective Esterification: Mitsunobu conditions (DIAD, PPh) selectively esterify the secondary alcohol intermediate .
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Purification: Chromatographic separation on chiral stationary phases yields pharmaceutical-grade material .
This method improves upon earlier racemic routes that required costly chiral auxiliaries .
Biochemical Significance and Metabolic Pathways
Role in Leucine Catabolism
Industrial and Pharmaceutical Applications
Chiral Building Block
The compound's stereogenic center makes it valuable for synthesizing:
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Nonsteroidal Anti-Inflammatories: S-Profens via Sharpless epoxidation
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Fragrance Chemicals: Macrocyclic musks through ring-closing metathesis
Polymer Chemistry
As a diester precursor, it modifies polyester properties:
| Polymer Property | Neat PET | Modified PET (5% additive) |
|---|---|---|
| Glass Transition (°C) | 67 | 54 |
| Tensile Strength (MPa) | 55 | 48 |
| Degradation Temp (°C) | 420 | 385 |
Data from shows enhanced flexibility at the expense of thermal stability, suggesting applications in biodegradable packaging.
Recent Advances and Future Directions
The 2025 synthesis protocol enables gram-scale production of enantiopure material (>99.5% ee) , addressing previous chiral pool limitations. Emerging applications include:
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Metal-Organic Frameworks: As struts for CO-selective adsorbents
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mRNA Vaccine Stabilizers: Preventing thermal degradation of lipid nanoparticles
Ongoing clinical trials (NCT05432111) are evaluating its metabolites as biomarkers for early Alzheimer's detection .
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